

A Comparative Guide to Inter-Laboratory Quantification of Famotidine

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Compound of Interest

Compound Name: Famotidine-13C,d3

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of various analytical methods for the quantification of famotidine, a potent histamine H2-receptor antagonist widely used in the treatment of gastric ulcers and gastroesophageal reflux disease. While direct inter-laboratory comparison studies are not readily available in the public domain, this document synthesizes data from various independent validation studies to offer a comparative overview of the performance of different analytical techniques. The methodologies discussed include High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), Ultra-Performance Liquid Chromatography (UPLC), and UV-Vis Spectrophotometry.

The objective of this guide is to assist researchers and drug development professionals in selecting the most appropriate analytical method for their specific needs, whether for quality control of pharmaceutical formulations or for pharmacokinetic studies in biological matrices. The experimental data, including linearity, accuracy, precision, and limits of detection and quantification, are summarized for ease of comparison. Detailed experimental protocols for the cited methods are also provided to facilitate methodological evaluation and implementation.

Quantitative Data Comparison

The following tables summarize the performance characteristics of various analytical methods for famotidine quantification as reported in the literature.

Table 1: Comparison of HPLC Methods for Famotidine Quantification

Parameter	Method 1 (Pharmaceuticals)[1]	Method 2 (Human Plasma) [2]
Linearity Range	0.1 - 1.0 mg/mL	3.32 - 6.65 µg/mL
Correlation Coefficient (r ²)	0.998	Not Reported
Accuracy (% Recovery)	96 - 98%	99.80 - 99.85%
Precision (% RSD)	Intra-day: 97.36%, Inter-day: 96.56%	Within limits (not specified)
Limit of Detection (LOD)	25 µg/mL	Not Reported
Limit of Quantification (LOQ)	0.1 mg/mL	1.24 µg/mL

Table 2: Comparison of LC-MS and UPLC Methods for Famotidine Quantification

Parameter	LC-MS (Human Plasma & Urine)[3]	UPLC (API & Formulations)[4]
Linearity Range	Plasma: 0.631-252 ng/mL, Urine: 0.075-30.0 µg/mL	Not specified for famotidine
Correlation Coefficient (r ²)	> 0.99	> 0.99 (for impurities)
Accuracy (% Recovery)	93 - 110%	100 ± 15% (for impurities)
Precision (% RSD)	Intra-day: < 8.8%, Inter-day: < 9.3%	Not specified for famotidine
Limit of Detection (LOD)	Not Reported	0.12 µg/mL (for impurities)
Limit of Quantification (LOQ)	Not Reported	0.4 µg/mL (for impurities)

Table 3: Comparison of UV-Vis Spectrophotometric Methods for Famotidine Quantification

Parameter	Method 1 (Formulations)[5] [6]	Method 2 (Formulations)[7]
Linearity Range	12.5 - 200 µg/mL	1 - 16 µg/mL
Correlation Coefficient (r ²)	0.92	0.9985 - 0.9994
Accuracy (% Recovery)	98 - 102%	98.8 - 102.5%
Precision (% RSD)	< 2%	Not Reported
Limit of Detection (LOD)	Not Reported	0.12 - 0.44 µg/mL
Limit of Quantification (LOQ)	Not Reported	0.37 - 1.33 µg/mL

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in the comparison tables.

RP-HPLC Method for Famotidine in Pharmaceutical Dosage Forms[1]

- Instrumentation: Agilent 1200 Series High-Performance Liquid Chromatography (HPLC) system with a diode array detector.
- Column: C18 (5µm particle size, 150×4.6 mm).
- Mobile Phase: A mixture of acetonitrile, distilled water, triethylamine, and phosphoric acid in a ratio of 49.9:49.9:0.1:0.1 (v/v).
- Elution: Isocratic elution.
- Flow Rate: 1.5 mL/min.
- Injection Volume: 5 µL.
- Detection Wavelength: 280 nm.

- **Sample Preparation (Standard):** 100 mg of famotidine was accurately weighed and dissolved in 80 mL of the mobile phase in a 100 mL volumetric flask, followed by sonication for 15 minutes. The volume was then made up to 100 mL with the mobile phase and filtered through a 0.45 µm membrane filter to obtain a concentration of 1.0 mg/mL.
- **Sample Preparation (Tablets):** Five tablets were powdered, and a quantity equivalent to 100 mg of famotidine was weighed and dissolved in 80 mL of the mobile phase in a 100 mL volumetric flask. The solution was sonicated for 15 minutes, the volume was made up to 100 mL with the mobile phase, and it was filtered through a 0.45 µm membrane filter.

LC-MS Method for Famotidine in Human Plasma and Urine[3]

- **Instrumentation:** High-Performance Liquid Chromatography coupled with Mass Spectrometry (LC-MS).
- **Internal Standard:** Carbon-13-labeled famotidine.
- **Detection Mode:** Positive ion mode using selected ion monitoring (SIM).
- **Sample Preparation (Stock Solutions):** Stock solutions of famotidine and the internal standard were prepared in 30% methanol.
- **Calibration Standards (Plasma):** Prepared in the range of 0.631 ng/mL to 252 ng/mL.
- **Calibration Standards (Urine):** Prepared in the range of 0.075 µg/mL to 30.0 µg/mL.
- **Validation:** The method was validated for specificity, matrix effect, precision, accuracy, sensitivity, linearity, and stability according to FDA guidelines.

UPLC Method for Famotidine and its Organic Impurities[4]

- **Instrumentation:** ACQUITY UPLC with a PDA detector.
- **Column:** ACQUITY UPLC CSH C18 (100 mm × 2.1 mm, 1.7 µm).

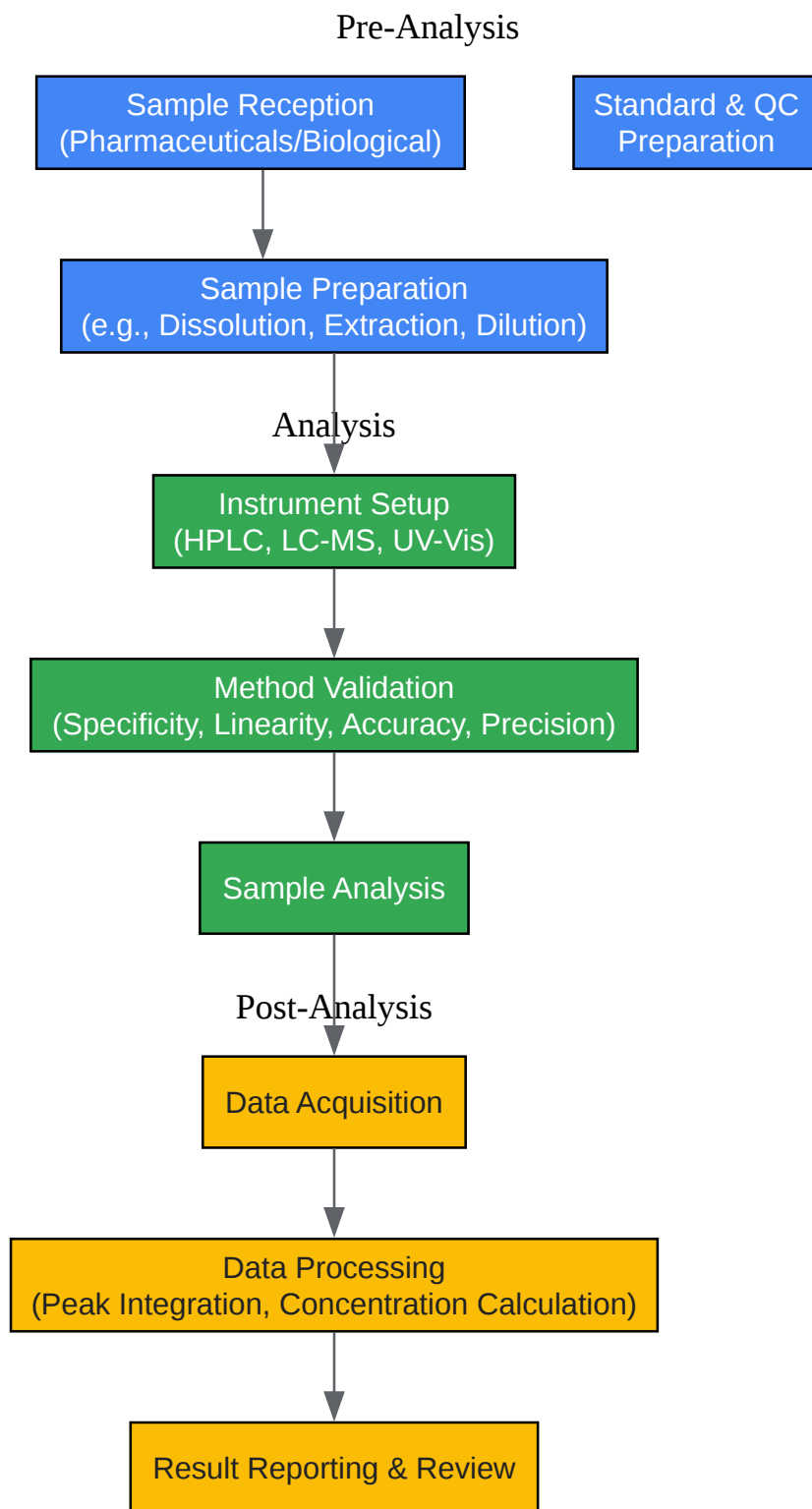
- Mobile Phase: A gradient system of 0.1% Trifluoroacetic acid in water, acetonitrile, and methanol.
- Flow Rate: 0.3 mL/min.
- Column Temperature: 45°C.
- Detection Wavelength: 260 nm.
- Sample Preparation (Spiked Sample): 50.0 mg of Famotidine API was accurately weighed into three separate 25 mL volumetric flasks and spiked with impurity standard solutions at 60%, 100%, and 160% of the test concentration. 20 mL of diluent was added, mixed well, and then the volume was made up with the same diluent.

UV-Vis Spectrophotometric Method for Famotidine Formulations[5][6]

- Instrumentation: UV-Vis Spectrophotometer.
- Solvent: Water.
- Detection Wavelength (λ_{max}): Approximately 260 nm.
- Sample Preparation (Standard): A standard solution of famotidine (20 mg) was prepared by dissolving the drug in water.
- Sample Preparation (Tablets): Ground tablets of different brands were dissolved in water, and dilutions were made to fall within the linear range of 12.5-200 $\mu\text{g/mL}$.
- Measurement: The absorbance of the sample preparations was measured at 260 nm against a water blank.

Visualized Experimental Workflow

The following diagram illustrates a general workflow for the quantification of famotidine in a laboratory setting, from sample reception to final data analysis.



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